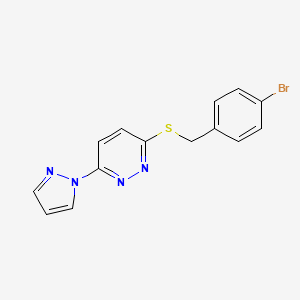

![molecular formula C20H16N2O5 B2584589 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921995-57-5](/img/structure/B2584589.png)

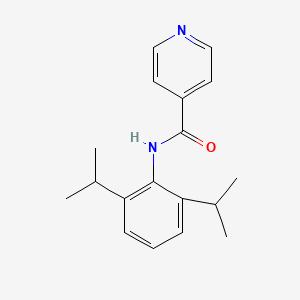

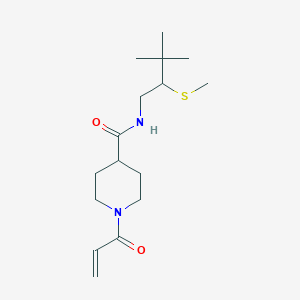

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.26 . It is not intended for human or veterinary use but for research purposes only.

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H14N2O3 . The structure includes a tetrahydrobenzo[f][1,4]oxazepin ring, which is a seven-membered ring containing nitrogen and oxygen atoms, and a chromene ring, which is a fused six-membered benzene and oxygen-containing heterocycle .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (234.26) and molecular formula (C12H14N2O3) . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Microwave-Assisted Synthesis : A study details the microwave-assisted synthesis of benzothiazepine derivatives, which share a structural similarity with the compound , demonstrating an efficient and environmentally friendly method for creating compounds with significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).

Heterocyclic Chemistry

Benzimidazole Fused-1,4-Oxazepines : Research on benzimidazole-tethered oxazepine hybrids showcases the synthesis of novel heterocyclic compounds, highlighting the importance of such structures in developing new therapeutic agents with potential nonlinear optical (NLO) properties (Almansour et al., 2016).

Analytical Applications

Chemosensors for Cyanide Anions : Coumarin benzothiazole derivatives, structurally related to the query compound, have been synthesized and shown to act as effective chemosensors for cyanide anions, demonstrating the compound's potential application in environmental monitoring and safety (Wang et al., 2015).

Organic Synthesis

Ring-forming Cascade Reactions : Research on [1,4]oxazepine-based primary sulfonamides, which are related to the query compound, shows how the unprotected primary sulfonamide group can facilitate ring-forming cascade reactions. This process is essential for synthesizing polycyclic compounds that serve as potent inhibitors of carbonic anhydrase, highlighting the compound's potential in drug development (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Propriétés

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-22-8-9-26-17-7-6-13(11-14(17)19(22)24)21-18(23)15-10-12-4-2-3-5-16(12)27-20(15)25/h2-7,10-11H,8-9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILZEIIWOXVCQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)